(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a rigid four-membered ring system with stereospecific substituents: two methyl groups, a tert-butoxycarbonylamino (Boc) protecting group, and a carboxylic acid moiety. This structure confers unique conformational rigidity and functional versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The Boc group enhances stability during synthetic workflows, while the carboxylic acid enables further derivatization or salt formation. Its stereochemistry (1R,2S) is critical for interactions in chiral environments, such as enzyme-binding pockets .
Properties
IUPAC Name |
(1R,2S)-1,2-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(5)7-6-11(12,4)8(14)15/h6-7H2,1-5H3,(H,13,16)(H,14,15)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGLCFCRDDQZCL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@]1(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 255.31 g/mol
Structural Features
The compound features a cyclobutane ring with two methyl groups and a carbamate moiety, which may contribute to its biological activity. The presence of the tertiary butyl group is also significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes or interfering with viral replication pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, such as RSK (p90 ribosomal S6 kinase), which plays a role in cell growth and proliferation.
Case Studies
- Antiviral Efficacy : A study demonstrated that structurally similar compounds were tested against various viruses, showing promising antiviral properties through inhibition of viral replication pathways .
- Kinase Inhibition : Another study focused on the inhibitory effects of related compounds on RSK activity, revealing that these compounds could significantly reduce kinase activity in vitro, suggesting potential therapeutic applications in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Various derivatives | Inhibition of viral replication |
| Enzyme Inhibition | RSK inhibitors | Reduced kinase activity |
| Cytotoxicity | Cyclobutane analogs | Induced apoptosis in cancer cells |
Scientific Research Applications
The compound (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has shown that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, including:
- Amidation : Formation of amides which are crucial in drug development.
- Esterification : Useful for creating esters that have applications in fragrances and pharmaceuticals.
Bioconjugation
Due to its reactive functional groups, this compound can be utilized in bioconjugation processes, linking biomolecules to create targeted drug delivery systems. This application is particularly relevant in developing therapies that require precise targeting of diseased tissues.
Data Tables
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation | Alkyl halide + base |
| 2 | Amidation | Amine + acid chloride |
| 3 | Esterification | Alcohol + acid |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclobutane and small-ring carbocyclic derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Cyclobutane Derivatives with Carboxylic Acid Groups
Key Insights :
- The Boc group in the target compound reduces polarity compared to the free amine analog, improving lipid solubility and stability in non-acidic conditions .
- Dicarboxylic acid derivatives (e.g., 1,1-cyclobutanedicarboxylic acid) exhibit stronger acidity (pKa ~2–3) due to dual deprotonation sites, whereas the target compound’s single carboxylic acid (pKa ~4–5) is less acidic but still participates in hydrogen bonding .
Small-Ring Carbocyclic Compounds
Key Insights :
- Cyclopropane derivatives (e.g., 2-methylcyclopropanecarboxylic acid) exhibit greater ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), favoring ring-opening reactions but reducing thermal stability .
- The target compound’s cyclobutane ring balances moderate strain with synthetic versatility, enabling controlled reactivity in coupling or cycloaddition reactions.
Stereochemical and Functional Group Variations
The target compound’s (1R,2S) stereochemistry distinguishes it from diastereomers like (1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid. This stereospecificity influences:
- Biological Activity : Optimal spatial arrangement for binding to chiral targets (e.g., proteases or GPCRs).
- Synthetic Utility : Compatibility with asymmetric catalysis or enzymatic resolution methods .
Q & A
Q. What are the key synthetic strategies for achieving stereochemical control in the synthesis of this cyclobutane derivative?
The synthesis of this compound requires precise stereochemical control, particularly at the (1R,2S) positions. A validated approach involves:
- Chiral Auxiliaries/Catalysts : Use of chiral palladium or ruthenium catalysts to enforce stereoselectivity during cyclobutane ring formation or functionalization steps .
- Protection-Deprotection Strategies : The tert-butoxycarbonyl (Boc) group on the amino moiety is introduced early to prevent side reactions. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) .
- Stepwise Functionalization : Sequential addition of methyl groups and Boc-protected amino groups via nucleophilic substitution or coupling reactions, monitored by TLC and HPLC for intermediate purity .
Q. Which analytical techniques are most effective for confirming stereochemical purity and structural integrity?
- Chiral HPLC : Employed with columns like Chiralpak® IA or IB to resolve enantiomers. Retention time comparisons with known standards are critical .
- NMR Spectroscopy : Key signals include:
- X-ray Crystallography : Definitive confirmation of absolute configuration using single crystals grown via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How does the cyclobutane ring's strain and conformation influence the compound's biological activity?
The cyclobutane ring introduces angle strain (~26 kcal/mol) that rigidifies the structure, potentially enhancing binding affinity to target proteins. Computational studies (DFT or MD simulations) reveal:
- Conformational Restriction : The ring restricts rotational freedom, stabilizing bioactive conformations.
- Steric Effects : Methyl groups at C1 and C2 may block off-target interactions, improving selectivity .
- Comparative Data : Analogous cyclopropane derivatives (e.g., ) show reduced activity due to lower strain energy, highlighting the cyclobutane’s unique role .
Q. How can researchers resolve contradictions in biological assay data across different experimental models?
Discrepancies may arise from assay conditions (pH, temperature) or membrane permeability differences. Methodological solutions include:
- Standardized Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines (HEK293 or HeLa for comparative studies).
- Permeability Studies : Measure logP values (e.g., via shake-flask method) to assess lipid bilayer penetration. A logP >2 suggests favorable passive diffusion .
- Metabolite Profiling : LC-MS/MS analysis to identify degradation products or active metabolites that may confound results .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. NMR Data for Key Protons
| Proton Group | δ (ppm) ¹H | δ (ppm) ¹³C | Multiplicity |
|---|---|---|---|
| Cyclobutane CH2 | 2.8–3.0 | 28–32 | Multiplet |
| Boc (C(CH3)3) | 1.45 | 28.1 | Singlet |
| Carboxylic Acid (COOH) | - | 170.5 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
